N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The triazolo[1,5-a]pyrimidine moiety in this compound is of particular interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide is a compound that has been found to interact with several targets. It has been reported to act as an inverse agonist for RORγt , an inhibitor for PHD-1 , and also as an inhibitor for JAK1 and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction, respectively .
Mode of Action
The compound this compound interacts with its targets by binding to their active sites, thereby modulating their activities . For instance, as an inverse agonist for RORγt, it prevents the activation of this receptor, leading to a decrease in the transcription of RORγt-dependent genes . As an inhibitor for PHD-1, JAK1, and JAK2, it prevents these enzymes from performing their functions, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its targets. The inhibition of RORγt, PHD-1, JAK1, and JAK2 can affect various pathways, including immune response, oxygen sensing, and JAK-STAT signaling pathway . These changes can have downstream effects on cell proliferation, differentiation, and survival .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and cell type. For instance, its action as an inverse agonist for RORγt can lead to a decrease in the transcription of RORγt-dependent genes, affecting the immune response . Its inhibition of PHD-1, JAK1, and JAK2 can affect cell proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction . This method is eco-friendly and results in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the microwave-assisted synthesis method, ensuring that the reaction conditions are optimized for larger quantities. The process would include careful control of temperature, reaction time, and microwave power to maintain the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide is unique due to its specific structural features, such as the fluorobenzamide moiety, which may enhance its biological activity and selectivity compared to other similar compounds. Its synthesis method also offers an eco-friendly and efficient approach, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-13-5-1-4-12(7-13)14(22)17-6-2-3-11-8-18-15-19-10-20-21(15)9-11/h1,4-5,7-10H,2-3,6H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAKAQSSEWBYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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